molecular formula C9H10N4O2 B1453826 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1248749-85-0

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1453826
M. Wt: 206.2 g/mol
InChI Key: LFPMMVVXXHYSID-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, also known as 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, is an organic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral properties. It has also been studied for its role in the regulation of a variety of enzymes and pathways in the body.

Scientific Research Applications

Heterocyclic Compounds Synthesis and Biological Activity

Heterocyclic compounds, which are crucial for synthesizing a variety of biologically active compounds in organic chemistry, include pyrazole carboxylic acid derivatives as significant scaffold structures. These derivatives exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. A mini-review focused on the synthesis of pyrazole carboxylic acid derivatives and their biological applications, presenting detailed synthetic methods and their biological activities, offers guidance for scientists in medicinal chemistry (Cetin, 2020).

Kinase Inhibition and Biological Properties

The pyrazolo[3,4-b]pyridine scaffold, similar in versatility to the discussed compound, is highlighted for its kinase inhibition capabilities, showcasing the adaptability of pyrazole derivatives in interacting with kinases through multiple binding modes. This scaffold has been utilized in numerous patents from companies and universities, covering a broad range of kinase targets, indicating the potential of pyrazole derivatives in kinase inhibitor design and their significance in medicinal chemistry (Wenglowsky, 2013).

Antifungal Pharmacophore Sites and Biological Activity

A study focused on small molecules against Fusarium oxysporum highlighted compounds, including pyrazole derivatives, with antifungal pharmacophore sites. This research showcases the importance of structural features in the biological activity against pathogens, further emphasizing the significance of pyrazole derivatives in developing antifungal agents (Kaddouri et al., 2022).

Pyrazoline Derivatives as Therapeutic Agents

Pyrazolines, recognized for their prominence in pharmaceutical chemistry due to their vast biological activity, are explored for their therapeutic applications. Research on pyrazoline derivatives' patent literature reveals their antimicrobial, anti-inflammatory, analgesic, and anticancer effects, among others, underscoring their versatility and potential in drug development (Shaaban et al., 2012).

properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-13-5-6(3-11-13)8-7(9(14)15)4-10-12-8/h3-5H,2H2,1H3,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPMMVVXXHYSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
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3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

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